Dopamine vs. Norepinephrine: 14.3-Fold Higher Affinity at D3 Dopamine Receptors
Dopamine exhibits 14.3-fold higher binding affinity at the D3 dopamine receptor compared to norepinephrine, establishing quantitative receptor selectivity differentiation that dictates distinct pharmacological outcomes [1]. The Ki value for dopamine at the human D3 receptor is 3 ± 1 nM, whereas norepinephrine requires 43 ± 15 nM to achieve equivalent receptor occupancy [1]. This difference is statistically significant (P < 0.05) compared with D2LR receptor binding profiles [1]. At D2LR and D4.4R, the NE/DA Ki ratios are 3.9 and 10.6 respectively, confirming dopamine's consistently superior affinity across the D2-like receptor family [1].
| Evidence Dimension | Receptor binding affinity (Ki) at D3 dopamine receptor |
|---|---|
| Target Compound Data | Dopamine Ki = 3 ± 1 nM |
| Comparator Or Baseline | Norepinephrine Ki = 43 ± 15 nM |
| Quantified Difference | 14.3-fold higher affinity (NE/DA Ki ratio = 14.3) |
| Conditions | In vitro radioligand binding assay using cloned human dopamine receptors |
Why This Matters
Users selecting dopamine for dopaminergic signaling studies obtain 14.3-fold greater target engagement at D3 receptors per unit concentration, directly impacting experimental sensitivity and pharmacological interpretation.
- [1] Sanchez-Soto, M., et al. (2016). Table 1: Ki values for dopamine and norepinephrine at dopamine receptor subtypes. Molecular Pharmacology, PMC4809307. View Source
